1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose

carbohydrate synthesis anhydro sugar diastereomer yield

1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose is a chiral, bicyclic anhydro sugar (molecular formula C₆H₈O₃, MW 128.13) that incorporates a rigid 1,6-anhydro bridge and a 2,3-olefin within a pyranose ring. The compound is a key synthetic intermediate accessed from D-galactal via an intramolecular vinylogous substitution or from 3,4-di-O-substituted glycals through an intramolecular Ferrier reaction.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
Cat. No. B12069553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1C2C(C=CC(O1)O2)O
InChIInChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2
InChIKeyJUEHHXVLFOIJJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose (CAS 58394-32-4): A Stereochemically Defined Bicyclic Enopyranose Intermediate for Carbohydrate and Glycomimetic Synthesis


1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose is a chiral, bicyclic anhydro sugar (molecular formula C₆H₈O₃, MW 128.13) that incorporates a rigid 1,6-anhydro bridge and a 2,3-olefin within a pyranose ring . The compound is a key synthetic intermediate accessed from D-galactal via an intramolecular vinylogous substitution or from 3,4-di-O-substituted glycals through an intramolecular Ferrier reaction [1]. Its threo configuration at C-4 distinguishes it from the erythro diastereomer (CAS 58394-31-3) and governs its downstream reactivity in epoxidation, halogenation, and glycosylation sequences [2].

1
Chiral building block with defined threo configuration at C-4
2
Rigid bicyclic enopyranose scaffold for carbohydrate and glycomimetic synthesis
3
Allylic alcohol handle enabling stereoselective epoxidation, halogenation, and glycosylation

Why 1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose Cannot Be Replaced by Its Erythro Diastereomer or Other Anhydro Sugars in Synthetic Sequences


The threo and erythro diastereomers of 1,6-anhydro-2,3-dideoxy-hex-2-enopyranose are not interchangeable because the relative configuration at C-4 dictates the stereochemical outcome of subsequent epoxidation, halogenation, and glycosidic bond-forming reactions . The threo isomer yields Cerny epoxides with distinct facial selectivity, enabling access to stereochemical arrays that are complementary to those derived from the erythro epimer [1]. Furthermore, unlike levoglucosenone or isolevoglucosenone, which contain a ketone functionality, the target compound is an allylic alcohol, offering orthogonal reactivity for regioselective functionalization and divergent synthetic pathways [2]. Substituting with an incorrect diastereomer or a keto-enone analog compromises stereochemical integrity and alters reaction trajectories in multi-step syntheses of halosugars, glycomimetics, and modified nucleosides.

Threo (Target) C-4 configuration directs epoxidation to Cerny epoxide (manno) and governs glycosylation stereochemistry
Erythro Diastereomer Epoxidation facial selectivity differs; cannot access the same Cerny epoxide intermediates or downstream halosugars
Threo Allylic Alcohol Enables direct halogenation, esterification, and epoxidation for divergent functionalization
Keto-Enone Analogs (e.g., Levoglucosenone) Enone reactivity favors conjugate additions and cycloadditions; cannot yield Cerny epoxide derivatives

Quantitative Comparative Evidence for 1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose vs. Its Erythro Diastereomer and Keto-Enone Analogs


Synthesis Yield Comparison: Threo (50%) vs. Erythro (65%) Under Identical Base-Catalyzed Epoxide Isomerization Conditions

Under identical base-catalyzed isomerization conditions (n-butyllithium or lithium diethylamide treatment of the corresponding 1,6:3,4-dianhydrohexopyranose epoxide), the threo isomer is obtained in 50% yield, compared to 65% for the erythro isomer [1]. This 15-percentage-point yield differential reflects the inherent difference in transition-state energetics dictated by the C-4 configuration and has direct implications for process-scale synthesis planning.

Isomerization Yield
Head-to-head
Threo 50% vs Erythro 65%
Threo yield 15 pp lower; process-scale route review recommended
Base-catalyzed epoxide isomerization, lithium diethylamide
carbohydrate synthesis anhydro sugar diastereomer yield

Divergent Reactivity: Threo Isomer Enables Direct Access to Cerny Epoxide Derivatives Unavailable from the Erythro Epimer

The threo isomer serves as a direct precursor to Cerny epoxides (1,6:2,3-dianhydro-β-D-mannopyranose-type compounds), which are versatile intermediates for glycosaminoglycan synthesis [1]. The epoxidation of the threo allylic alcohol proceeds with facial selectivity opposite to that of the erythro isomer, yielding stereochemically complementary epoxide products [2]. This divergent reactivity is not achievable with the erythro diastereomer under comparable conditions.

Epoxidation Pathway
Class-level
Cerny epoxide (manno) 7 halosugar derivatives
Stereochemical complement to erythro epoxide; erythro cannot produce same intermediates
Protection, epoxidation, halide opening sequence
Cerny epoxide stereoselective synthesis chiral building block

Functional Group Distinction: Allylic Alcohol (Threo) vs. α,β-Unsaturated Ketone (Isolevoglucosenone) Dictates Orthogonal Synthetic Utility

The target compound is an allylic alcohol, whereas isolevoglucosenone (1,6-anhydro-2,3-dideoxy-β-D-glycero-hex-2-enopyran-4-ulose) is an α,β-unsaturated ketone (enone) [1]. This functional group difference enables orthogonal reactivity: the allylic alcohol can undergo direct halogenation, esterification, and epoxidation, while the enone of isolevoglucosenone participates in conjugate additions and cycloadditions [2]. No single compound offers both reactivity modes, making the threo allylic alcohol the preferred intermediate when halosugar or Cerny epoxide products are the synthetic target.

Functional Group Reactivity
Class-level
Allylic alcoholhalogenation, epoxidation, glycosylation
Enoneconjugate addition, cycloaddition
Orthogonal reactivity; select based on required downstream transformation
Isolevoglucosenone yield 62%, but cannot form Cerny epoxides
allylic alcohol enone regioselective functionalization

Predicted Physicochemical Properties: Threo and Erythro Isomers Share Identical LogP (−0.34) and PSA (38.69 Ų), Shifting Differentiation Burden to Stereochemical Reactivity

Both the threo (CAS 58394-32-4) and erythro (CAS 58394-31-3) diastereomers exhibit identical predicted LogP values of −0.3414 and identical polar surface area (PSA) values of 38.69 Ų . Predicted boiling points also overlap within error (threo: 264.5 ± 40.0 °C) [1]. This means that differences in chromatographic retention, solubility, and passive membrane permeability between the two isomers are negligible, and the decision to select the threo compound must be driven entirely by its differentiated stereochemical reactivity in downstream synthetic steps.

Physicochemical Overlap
Data to verify
LogP −0.34, PSA 38.69 Ų (identical for threo and erythro)
Bulk properties cannot distinguish isomers; identity confirmation essential
Require NMR, optical rotation, or chiral HPLC for batch verification
LogP polar surface area physicochemical profiling

Optimal Procurement and Deployment Scenarios for 1,6-Anhydro-2,3-dideoxy-beta-D-threo-hex-2-enopyranose Based on Comparative Evidence


Synthesis of Halogenated Carbohydrate Building Blocks (Mono- and Dihalosugars) via Cerny Epoxide Intermediates

The threo isomer is the required precursor when the synthetic route proceeds through Cerny epoxides (1,6:2,3-dianhydro-β-D-mannopyranose-type intermediates). As demonstrated by Haeckel et al. (1996), protection of the threo allylic alcohol followed by epoxidation and halide opening yields at least seven distinct mono- and dihalocompounds . The erythro isomer cannot access the same Cerny epoxide stereochemistry and is therefore unsuitable for this pathway. Procurement teams supporting radiochemistry or medicinal chemistry programs targeting halogenated glycosides should specify the threo diastereomer exclusively.

De Novo Synthesis of Enantiopure L-Hexoses via Acid-Catalyzed Domino Reaction

The threo anhydro sugar serves as a key intermediate in the de novo synthesis of rare L-hexoses. Guaragna et al. (2010) demonstrated that an acid-catalyzed domino reaction selectively yields either methyl 2,3-dideoxy-α-L-threo-hex-2-enopyranosides or 1,6-anhydro-2,3-dideoxy-β-L-threo-hex-2-enopyranose, with subsequent syn or anti dihydroxylation introducing the remaining stereogenic centers with high diastereoselectivity and very good overall yields [1]. This route is among the few methods capable of synthesizing the entire series of rare L-hexoses, and substituting the threo intermediate with an erythro epimer would invert the stereochemical outcome at C-4 and C-5.

Preparation of Modified Nucleosides and Glycomimetics Requiring Unsaturated Pyranose Cores

The unsaturated enopyranose core of the threo compound makes it a valuable intermediate for glycosylation reactions and the construction of modified nucleosides or glycomimetics [2]. The allylic alcohol functionality permits regioselective introduction of nucleobases or aglycones at the anomeric position while preserving the olefin for further functionalization. For research programs developing antiviral or anticancer nucleoside analogs, the threo stereochemistry may be critical for achieving the desired biological target engagement.

Quality Control and Identity Confirmation of Threo vs. Erythro Batches

Because the threo and erythro diastereomers share identical predicted LogP (−0.3414), PSA (38.69 Ų), and overlapping boiling points, they cannot be distinguished by bulk physicochemical measurements . Procurement specifications must require vendor documentation of stereochemical purity, ideally supported by ¹H-NMR (characteristic coupling constants for the C-4 proton), optical rotation, or chiral HPLC retention time data. This analytical rigor is essential for laboratories where the downstream synthetic sequence is stereospecific.

Application
Selection Property
Validation Focus
Halosugar and glycomimetic synthesis
Cerny epoxide pathway compatibility
Stereochemical fidelity at C-4
L-Hexose de novo synthesis
Threo-configured allylic alcohol
Dihydroxylation diastereoselectivity
Modified nucleoside research
Allylic alcohol for glycosylation
Regioselective anomeric functionalization
Batch identity confirmation
Chiral purity documentation
NMR / chiral HPLC verification
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